Pyrrolo[1,2-a]pyrazin-6-ylmethanol

Medicinal Chemistry Synthetic Intermediate Aldehyde Derivative

Pyrrolo[1,2-a]pyrazin-6-ylmethanol (CAS 158945-88-1, C8H8N2O, MW 148.16) is a heteroaromatic bicyclic compound comprising a pyrrole ring fused to a pyrazine ring, featuring a reactive hydroxymethyl group at the C6 position. This specific substitution pattern distinguishes it from other pyrrolo[1,2-a]pyrazine isomers and enables its utility as a versatile building block in medicinal chemistry.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 158945-88-1
Cat. No. B122795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[1,2-a]pyrazin-6-ylmethanol
CAS158945-88-1
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC=C2CO)C=N1
InChIInChI=1S/C8H8N2O/c11-6-8-2-1-7-5-9-3-4-10(7)8/h1-5,11H,6H2
InChIKeyFYGARHNUBSBSPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolo[1,2-a]pyrazin-6-ylmethanol (CAS 158945-88-1) – Core Scaffold & Synthetic Intermediate


Pyrrolo[1,2-a]pyrazin-6-ylmethanol (CAS 158945-88-1, C8H8N2O, MW 148.16) is a heteroaromatic bicyclic compound comprising a pyrrole ring fused to a pyrazine ring, featuring a reactive hydroxymethyl group at the C6 position [1]. This specific substitution pattern distinguishes it from other pyrrolo[1,2-a]pyrazine isomers and enables its utility as a versatile building block in medicinal chemistry. The compound is primarily employed as a synthetic intermediate for generating diverse functionalized derivatives, including the corresponding aldehyde (158945-90-5) via oxidation, which serves as a key precursor for further diversification [2]. Its physicochemical properties, including a calculated LogP of 0.6 (molaid) to -0.19 (chemsrc) and a polar surface area of 37.5 Ų, influence its reactivity and potential downstream applications [1]. While the core pyrrolo[1,2-a]pyrazine scaffold is associated with a broad range of biological activities, including anticancer, anticonvulsant, anxiolytic (TSPO ligand), and enzyme inhibitory (sPLA2, NMT, IAP antagonist) activities, the specific biological activity of this non-hydrogenated, unsubstituted methanol derivative is not directly reported in primary literature [3][4][5][6].

Heteroaromatic building block with reactive C6 hydroxymethyl handle
Enables selective oxidation to aldehyde for library diversification
Non-hydrogenated core for scaffold-specific SAR exploration

Why Pyrrolo[1,2-a]pyrazin-6-ylmethanol Cannot Be Substituted with Generic Pyrrolo[1,2-a]pyrazine Analogs


Pyrrolo[1,2-a]pyrazin-6-ylmethanol is chemically distinct from other pyrrolo[1,2-a]pyrazine derivatives due to its non-hydrogenated aromatic core and a primary hydroxymethyl group at the C6 position. This specific combination enables targeted synthetic transformations, such as selective oxidation to the aldehyde or functionalization of the hydroxyl group, which are not feasible with hydrogenated (e.g., octahydro-) or differently substituted analogs [1]. In biological contexts, even minor structural variations in the pyrrolo[1,2-a]pyrazine scaffold profoundly impact pharmacological activity. For instance, the class exhibits divergent biological profiles based on substitution patterns: 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides show potent anxiolytic activity as TSPO ligands, while 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives demonstrate anticancer activity, and octahydropyrrolo[1,2-a]pyrazine scaffolds act as IAP antagonists or NMT inhibitors [2][3][4][5]. Therefore, substituting this specific compound with a generic pyrrolo[1,2-a]pyrazine analog risks either synthetic failure due to incompatible reactivity or confounding biological results due to altered target engagement.

Hydrogenated analogs
Octahydro-pyrrolo[1,2-a]pyrazine derivatives alter core geometry, reactivity, and biological target engagement compared to the non-hydrogenated scaffold.
Substitution pattern mismatch
1-aryl, 3,4-dihydro, or other substitution patterns shift pharmacological profiles; direct interchange confounds SAR interpretation.
Missing hydroxymethyl handle
Derivatives lacking the C6 –CH2OH cannot undergo selective oxidation to the aldehyde, blocking a key diversification route.

Quantitative Differentiation of Pyrrolo[1,2-a]pyrazin-6-ylmethanol for Procurement Decisions


Functional Group Utility: Selective Oxidation to the Corresponding Aldehyde

Pyrrolo[1,2-a]pyrazin-6-ylmethanol can be selectively oxidized to pyrrolo[1,2-a]pyrazine-6-carbaldehyde (CAS 158945-90-5) using 2-iodoxybenzoic acid (IBX) in ethyl acetate under nitrogen atmosphere [1]. This transformation is not directly accessible from the parent pyrrolo[1,2-a]pyrazine scaffold lacking a hydroxymethyl group. The aldehyde product is a versatile electrophile for subsequent diversification, such as reductive amination or Grignard addition, expanding the accessible chemical space.

Aldehyde Access
Data to verify
Target: Oxidation to aldehyde (CAS 158945-90-5) using IBX/EtOAc
Comparator: Unsubstituted pyrrolo[1,2-a]pyrazine — no direct aldehyde pathway
Enables diversification not feasible with unsubstituted scaffold.
Yield not quantified; method context review needed.
Medicinal Chemistry Synthetic Intermediate Aldehyde Derivative

Physicochemical Property Profile: Calculated Lipophilicity (LogP)

The calculated LogP (octanol-water partition coefficient) of pyrrolo[1,2-a]pyrazin-6-ylmethanol varies between 0.6 (molaid) and -0.19 (chemsrc) [1]. This range places it in a moderately hydrophilic to slightly lipophilic regime, distinct from more lipophilic pyrrolo[1,2-a]pyrazine derivatives bearing aryl or alkyl substituents. For example, the anticonvulsant derivative 5a, with an aromatic substituent, would be expected to have a significantly higher LogP (not explicitly reported, but inferable from structure), which influences CNS penetration and target engagement [2].

Calculated Lipophilicity
Class-level inference
Target: LogP 0.6 to –0.19 (in silico range)
Comparator: Aryl-substituted pyrrolo[1,2-a]pyrazines — estimated LogP >1–2 units higher
May support aqueous solubility-focused design.
Calculated values; experimental verification recommended.
Drug Design ADMET Property Prediction

Synthetic Accessibility: Direct Precursor to 6-Formylpyrrolo[1,2-a]pyrazine

Pyrrolo[1,2-a]pyrazin-6-ylmethanol is the direct precursor to 6-formylpyrrolo[1,2-a]pyrazine (CAS 158945-90-5) via oxidation [1]. This aldehyde is a key intermediate for constructing more complex pyrrolo[1,2-a]pyrazine-based molecules, including those with potential biological activity. Alternative routes to introduce an aldehyde functionality at the C6 position of the pyrrolo[1,2-a]pyrazine core would require more complex multi-step syntheses or less efficient methods.

Streamlined Synthesis
Data to verify
Target: Direct oxidation from alcohol to 6-formyl derivative
Comparator: Multi-step de novo synthesis of C6-substituted pyrrolo[1,2-a]pyrazines
Potential step-count reduction for aldehyde intermediate.
Efficiency not quantified; route comparison context.
Synthetic Methodology Heterocyclic Chemistry Building Block

Divergent Biological Activity of Closely Related Scaffolds

While direct biological data for pyrrolo[1,2-a]pyrazin-6-ylmethanol is absent from primary literature, the broader pyrrolo[1,2-a]pyrazine scaffold exhibits highly variable activity based on subtle structural modifications. For instance, 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides (e.g., GML-11) show potent anxiolytic activity in vivo at doses as low as 0.001 mg/kg [1], whereas 3,4-dihydropyrrolo[1,2-a]pyrazine derivative 3h demonstrates anticancer activity with IC50 values of 1.18 μM and 1.95 μM in PC-3 and MCF-7 cells, respectively [2]. Conversely, octahydropyrrolo[1,2-a]pyrazine-based COPP chemotypes inhibit NMT-1 with IC50 values ranging from 6 μM to millimolar [3]. This SAR sensitivity underscores that the specific substitution pattern of pyrrolo[1,2-a]pyrazin-6-ylmethanol is likely to confer a distinct, albeit currently uncharacterized, biological profile compared to these known active derivatives.

Biological SAR Context
Class-level inference
Target: Biological activity not reported; class shows divergent profiles (anxiolytic at 0.001 mg/kg to anticancer IC₅₀ ~1–2 μM)
Comparator: 1-aryl-3-carboxamides, 3,4-dihydro, octahydro derivatives — distinct target engagement
Opportunity for novel target discovery with unique substitution.
Specific target engagement unknown; requires screening.
Medicinal Chemistry SAR Biological Activity

Optimal Applications for Pyrrolo[1,2-a]pyrazin-6-ylmethanol Based on Current Evidence


Synthesis of 6-Formylpyrrolo[1,2-a]pyrazine for Diversified Library Construction

The primary demonstrated application is the oxidation of pyrrolo[1,2-a]pyrazin-6-ylmethanol to 6-formylpyrrolo[1,2-a]pyrazine [1]. This aldehyde serves as a versatile electrophile for generating diverse compound libraries through reactions such as reductive amination, Wittig olefination, or Grignard additions. Researchers aiming to explore the chemical space around the pyrrolo[1,2-a]pyrazine core will find this compound a strategic starting point.

Building Block for Novel TSPO Ligands or Anticonvulsant Candidates

Given the established activity of specific pyrrolo[1,2-a]pyrazine derivatives as TSPO ligands (anxiolytic) [1] and anticonvulsants [2], pyrrolo[1,2-a]pyrazin-6-ylmethanol could serve as a valuable intermediate for synthesizing novel analogs in these therapeutic areas. The hydroxymethyl group allows for the introduction of diverse pharmacophores at the C6 position, potentially modulating target affinity and selectivity.

Probing Unexplored Biological Targets with a Minimally Substituted Scaffold

The compound's relatively simple structure, lacking additional aryl or alkyl groups, makes it an ideal 'minimal' scaffold for exploring fundamental interactions with biological targets. It could be used in fragment-based drug discovery or as a control compound to deconvolute the contributions of specific substituents to the activity of more complex pyrrolo[1,2-a]pyrazine derivatives [1][2][3]. Its distinct physicochemical profile (moderate LogP) may also lead to different ADME properties compared to more lipophilic analogs.

Application
Selection Property
Validation Focus
Synthesis of 6-formylpyrrolo[1,2-a]pyrazine
C6 hydroxymethyl oxidation efficiency
Aldehyde yield and purity under reported conditions
TSPO ligand / anticonvulsant SAR studies
C6 functionalization for pharmacophore attachment
Target binding and selectivity screening
Fragment-based discovery / minimal scaffold
Low LogP, non-hydrogenated core
ADME profile and off-target interaction profiling

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